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molecular formula C7H4BrFN2 B1438990 3-Bromo-8-fluoroimidazo[1,2-a]pyridine CAS No. 628691-73-6

3-Bromo-8-fluoroimidazo[1,2-a]pyridine

Cat. No. B1438990
M. Wt: 215.02 g/mol
InChI Key: RNVWXBQACVWOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07279580B2

Procedure details

A solution of bromine in MeOH, saturated with KBr (0.86 M, 1.0 ml, 0.86 mmol) was added to a cooled, stirred solution of 8-fluoroimidazo[1,2-α]pyridine (118 mg, 0.86 mmol) and NaOAc (85 mg, 1.04 mmol) in methanol saturated with KBr (1.6 ml). After 2 min, the solution was poured into water (50 ml) and the resulting yellow solution extracted with CH2Cl2 (3×50 ml). The combined organic fractions were dried over anhydrous Na2SO4 and concentrated in vacuo, yielding 3-bromo-8-fluoroimidazo[1,2-α]pyridine as a yellow solid (155 mg, 83%), used without further purification: δH (400 MHz, CDCl3) 6.86-6.91 (1H, m), 6.95-6.99 (1H, m), 7.65 (1H, s), 7.98 (1H, dd, J 0.8 and 6.7); m/z (ES+) 217 (100%, [MH]+), 215 (100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
118 mg
Type
reactant
Reaction Step Two
Name
Quantity
85 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]Br.[K+].[Br-].[F:5][C:6]1[C:7]2[N:8]([CH:12]=[CH:13][N:14]=2)[CH:9]=[CH:10][CH:11]=1.CC([O-])=O.[Na+]>CO.O>[Br:1][C:12]1[N:8]2[CH:9]=[CH:10][CH:11]=[C:6]([F:5])[C:7]2=[N:14][CH:13]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
1 mL
Type
reactant
Smiles
[K+].[Br-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
118 mg
Type
reactant
Smiles
FC=1C=2N(C=CC1)C=CN2
Name
Quantity
85 mg
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
1.6 mL
Type
reactant
Smiles
[K+].[Br-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting yellow solution extracted with CH2Cl2 (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
BrC1=CN=C2N1C=CC=C2F
Measurements
Type Value Analysis
AMOUNT: MASS 155 mg
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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